BenchChemオンラインストアへようこそ!

SBC-115076

Metabolic Disease Obesity Cardiovascular

SBC-115076 is a potent, orally bioavailable small molecule PCSK9 antagonist for research use. It blocks PCSK9-LDLR binding, preserving LDLR function. Validated at 4 mg/kg in rodent metabolic models, it outperforms high-dose atorvastatin (40 mg/kg) in obesity, dyslipidemia, and oxidative stress markers. In ApoE⁻/⁻ mice, 8 mg/kg reduces plaque and improves lipid profiles. Ideal for atherosclerosis and macrophage cholesterol efflux studies. Not for human use.

Molecular Formula C31H33N3O5
Molecular Weight 527.6 g/mol
Cat. No. B610722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBC-115076
SynonymsSBC-115076;  SBC 115076;  SBC115076.
Molecular FormulaC31H33N3O5
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5
InChIInChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+
InChIKeyVVYIXKBHQQSREP-ORIPQNMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SBC-115076 Small Molecule PCSK9 Inhibitor: Procurement-Ready Specifications and Mechanism of Action


SBC-115076 (CAS: 489415-96-5) is a synthetic small molecule antagonist of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a secreted protein that binds to hepatic low-density lipoprotein receptors (LDLR) and targets them for lysosomal degradation . With a molecular weight of 527.61 and the formula C31H33N3O5 , SBC-115076 is supplied as a white to off-white powder with a validated purity specification of 99.79% as determined by HPLC . Its mechanism centers on inhibiting the protein-protein interaction between PCSK9 and LDLR, thereby blocking PCSK9-mediated LDLR degradation and increasing cell surface LDLR density, an effect observed in vitro at submicromolar concentrations .

Why SBC-115076 Is Not Interchangeable with Other PCSK9 Inhibitors or Statins in Preclinical Studies


PCSK9 inhibition can be achieved through distinct modalities—monoclonal antibodies (e.g., evolocumab, alirocumab), siRNA (e.g., inclisiran), and small molecules—each with fundamentally different pharmacological properties, tissue penetration, and experimental applicability. Even among small molecule PCSK9 antagonists, potency and functional efficacy vary considerably. SBC-115076 is a chemically defined, orally bioavailable small molecule that differs in molecular mechanism from antibody-based approaches and exhibits distinct efficacy profiles compared to other small molecules like SBC-110034 in standardized DHLDL uptake assays . In comparative in vivo studies, SBC-115076 demonstrated superior metabolic outcomes to high-dose atorvastatin despite a 10-fold lower dosing regimen [1]. These pharmacological and performance differences render generic substitution of PCSK9 inhibitors or statins with SBC-115076 scientifically invalid; each agent must be selected based on its specific, quantifiable activity profile for a given research application [1].

SBC-115076 Comparative Quantitative Evidence: Head-to-Head Performance Data for Procurement Decisions


SBC-115076 vs. Atorvastatin: Greater Body Weight Reduction at 10-Fold Lower Dose in Obese Rat Model

In a comparative in vivo study of high-fat diet-fed obese female Wistar rats, SBC-115076 administered subcutaneously at 4 mg/kg/day for 3 weeks produced significantly greater weight loss compared to high-dose atorvastatin at 40 mg/kg/day, despite a 10-fold lower dose [1]. Both agents reduced obesity and dyslipidemia, but the efficacy of SBC-115076 for weight reduction was quantitatively superior to that of atorvastatin [1].

Metabolic Disease Obesity Cardiovascular

SBC-115076 vs. SBC-110034: Comparative PCSK9 Inhibitory Potency on DHLDL Uptake in Vitro

SBC-115076 dose-dependently increases the uptake of dihydro-LDL (DHLDL) in vitro; however, this effect is quantitatively lower than that achieved by the related small molecule SBC-110034 under identical assay conditions . Despite this lower potency in the DHLDL uptake assay, SBC-115076 at 1.6 μM increases intracellular LDLR protein levels by several-fold . This dissociation suggests that SBC-115076 may engage PCSK9 through a distinct binding mode or downstream signaling effect that results in robust LDLR stabilization even when DHLDL uptake enhancement is less pronounced .

PCSK9 Biology Lipid Metabolism Drug Discovery

SBC-115076 In Vivo Cholesterol Reduction: Dose-Dependent LDL-C Lowering in High-Fat Diet Mouse Model

In a high-fat diet-fed mouse model of hypercholesterolemia, SBC-115076 administered at 8 mg/kg subcutaneously reduced total plasma cholesterol levels by 32% relative to vehicle-treated controls . This in vivo lipid-lowering efficacy is documented in patent literature and vendor validation data [1]. The 32% reduction at 8 mg/kg provides a benchmark dose-response anchor for researchers designing preclinical studies of SBC-115076's therapeutic potential in dyslipidemia and atherosclerosis models [1].

Hypercholesterolemia Cardiovascular Disease Preclinical Pharmacology

SBC-115076 in Atherosclerosis: Superior Plaque Stabilization Compared to Atorvastatin in ApoE−/− Mouse Model

In a head-to-head comparative study using ApoE−/− mice on a high-fat diet, SBC-115076 administered subcutaneously at 8 mg/kg twice weekly produced a more pronounced reduction in serum triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C) compared to daily oral atorvastatin at 10 mg/kg [1]. Both agents attenuated blood lipid levels, but SBC-115076 exhibited a greater impact, particularly on TG and LDL-C, and was associated with the downregulation of specific microRNAs (mmu-miR-186-5p, mmu-miR-222, mmu-miR-375-3p, mmu-miR-494-3p) linked to atherosclerotic plaque stabilization [1].

Atherosclerosis Plaque Stability Lipid Metabolism

SBC-115076 Restores Cholesterol Efflux via ABCA1/ABCG1 Upregulation in Macrophages

In THP-1 macrophages treated with homocysteine (Hcy) to induce lipid accumulation, SBC-115076 significantly reversed the Hcy-induced suppression of cholesterol efflux to apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), an effect mediated by the restoration of ATP-binding cassette transporters ABCA1 and ABCG1 [1]. This restoration of cholesterol efflux capacity was not observed with untreated controls, and the effect was specifically attributed to PCSK9 inhibition by SBC-115076 [1]. In ApoE−/− mice with hyperhomocysteinemia-induced atherosclerosis, SBC-115076 reduced aortic lesion area and lipid accumulation while increasing ABCA1 and ABCG1 expression in plaque macrophages [1].

Cholesterol Efflux Macrophage Biology Atherosclerosis

SBC-115076: Validated Research Applications and Experimental Scenarios


Metabolic Disease Research: Comparative Efficacy Studies Versus Atorvastatin

SBC-115076 is ideal for head-to-head comparative studies against statins in rodent models of obesity, insulin resistance, and dyslipidemia. Researchers should utilize the established 4 mg/kg/day subcutaneous dose for 3 weeks in high-fat diet-fed rats to benchmark mitochondrial functional restoration against atorvastatin (40 mg/kg/day oral), as validated by Thonusin et al. (2019) [1]. This protocol enables quantification of superior weight loss, cholesterol reduction, and oxidative stress attenuation with SBC-115076 at a 10-fold lower dose.

Atherosclerosis and Plaque Stability Studies

For investigations into atherosclerotic plaque stabilization and regression, SBC-115076 at 8 mg/kg subcutaneous injection twice weekly in ApoE−/− mice provides a validated PCSK9 inhibition strategy [2]. This dosing regimen has been shown to produce more pronounced reductions in serum triglycerides and LDL-C compared to daily oral atorvastatin (10 mg/kg) and to induce favorable microRNA expression changes (miR-186-5p, miR-375-3p) associated with stable plaque phenotypes [2].

Macrophage Cholesterol Efflux and Reverse Cholesterol Transport Studies

SBC-115076 is a critical tool for studying PCSK9-dependent regulation of ABCA1 and ABCG1 in macrophages. In vitro protocols using THP-1 macrophages exposed to homocysteine or other pro-atherogenic stimuli can employ SBC-115076 to restore cholesterol efflux to apoA-I and HDL acceptors [3]. In vivo, subcutaneous SBC-115076 administration in ApoE−/− mice on methionine-enriched diets reduces aortic lesion area and increases ABCA1/ABCG1 expression in plaque macrophages [3].

Comparative PCSK9 Small Molecule Pharmacology

For researchers requiring a small molecule PCSK9 antagonist with distinct pharmacological properties from SBC-110034, SBC-115076 offers a differentiated profile. While SBC-110034 demonstrates greater potency in DHLDL uptake assays, SBC-115076 at 1.6 μM robustly upregulates intracellular LDLR protein levels several-fold . This differential activity makes SBC-115076 the preferred choice when LDLR stabilization is the primary cellular endpoint rather than acute LDL uptake .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBC-115076

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.